2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that features a unique combination of benzofuran, pyrazole, and thiazolo[3,2-b][1,2,4]triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Construction of the Thiazolo[3,2-b][1,2,4]triazine Core: This step typically involves the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters.
Final Coupling Reaction: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran moiety and exhibits similar chemical properties.
1-Phenyl-1H-pyrazole: Contains the pyrazole ring and is used in various chemical and biological applications.
Thiazolo[3,2-b][1,2,4]triazine Derivatives: These compounds have similar core structures and are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its multi-functional structure, which combines the properties of benzofuran, pyrazole, and thiazolo[3,2-b][1,2,4]triazine. This unique combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
623932-98-9 |
---|---|
Molecular Formula |
C30H21N5O3S |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C30H21N5O3S/c1-18-14-21-15-20(12-13-24(21)38-18)26-22(17-34(32-26)23-10-6-3-7-11-23)16-25-29(37)35-30(39-25)31-28(36)27(33-35)19-8-4-2-5-9-19/h2-13,15-18H,14H2,1H3/b25-16- |
InChI Key |
WVVMZMJTEBBBFY-XYGWBWBKSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N5C(=NC(=O)C(=N5)C6=CC=CC=C6)S4)C7=CC=CC=C7 |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=O)C(=N5)C6=CC=CC=C6)S4)C7=CC=CC=C7 |
Origin of Product |
United States |
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